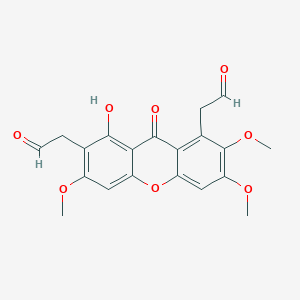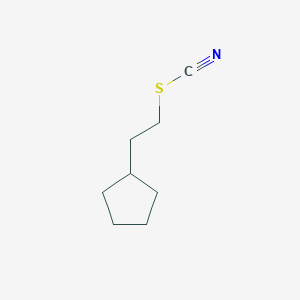
alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt is a complex organic compound that features a morpholine ring, multiple iodine atoms, and a cinnamic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with an appropriate halogenated compound.
Introduction of the Iodine Atoms: Iodination can be performed using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions.
Attachment of the Cinnamic Acid Derivative: This step involves the coupling of the iodinated morpholine derivative with a cinnamic acid precursor, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the morpholine ring.
Reduction: Reduction reactions may target the carbonyl group in the morpholine ring.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a radiopaque agent for imaging studies due to the presence of iodine atoms.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt depends on its application. In medicinal chemistry, its radiopaque properties are due to the high atomic number of iodine, which absorbs X-rays effectively. In biochemical applications, it may interact with specific molecular targets through its functional groups, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Iodinated Contrast Agents: Such as iopamidol and iohexol, used in medical imaging.
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid, which have similar structural features.
Cinnamic Acid Derivatives: Such as cinnamaldehyde and cinnamic acid itself, which are used in various chemical syntheses.
Uniqueness
Alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt is unique due to its combination of a morpholine ring, multiple iodine atoms, and a cinnamic acid derivative, which confer specific chemical and physical properties that are valuable in diverse applications.
Properties
CAS No. |
21762-16-3 |
|---|---|
Molecular Formula |
C15H15I3NNaO4 |
Molecular Weight |
676.99 g/mol |
IUPAC Name |
sodium;2-[[2,4,6-triiodo-3-(3-oxomorpholin-4-yl)phenyl]methyl]butanoate |
InChI |
InChI=1S/C15H16I3NO4.Na/c1-2-8(15(21)22)5-9-10(16)6-11(17)14(13(9)18)19-3-4-23-7-12(19)20;/h6,8H,2-5,7H2,1H3,(H,21,22);/q;+1/p-1 |
InChI Key |
LCPPYZDHMISEHA-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N2CCOCC2=O)I)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)
![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
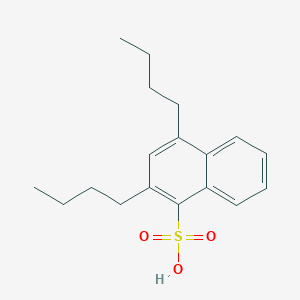
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)
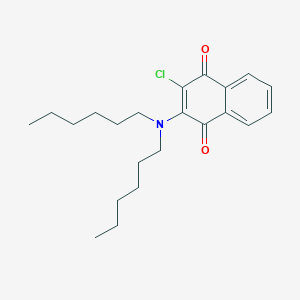
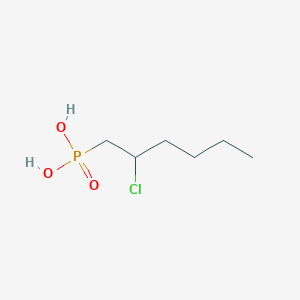
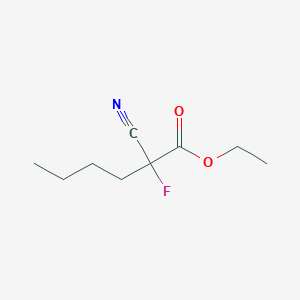
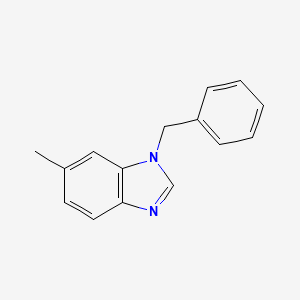
![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
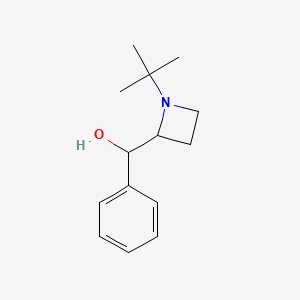
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
